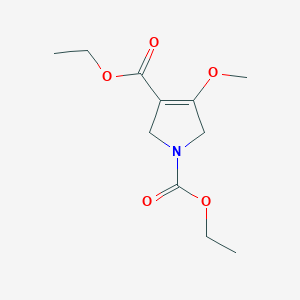

Diethyl 4-methoxy-2,5-dihydro-1h-pyrrole-1,3-dicarboxylate

Description

Properties

CAS No. |

92100-11-3 |

|---|---|

Molecular Formula |

C11H17NO5 |

Molecular Weight |

243.26 g/mol |

IUPAC Name |

diethyl 4-methoxy-2,5-dihydropyrrole-1,3-dicarboxylate |

InChI |

InChI=1S/C11H17NO5/c1-4-16-10(13)8-6-12(7-9(8)15-3)11(14)17-5-2/h4-7H2,1-3H3 |

InChI Key |

IKRHVYSKPRJLOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(CN(C1)C(=O)OCC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with an amine. The reaction conditions often include the use of an acid catalyst and heating to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of diethyl 4-methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylate may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The choice of solvents, catalysts, and reaction conditions are optimized to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Cyclization Reactions

The compound participates in cyclization pathways to form functionalized heterocycles. A notable example involves its use in intramolecular Wittig reactions (Result 7). When treated with dialkyl acetylenedicarboxylates (e.g., dimethyl acetylenedicarboxylate, DMAD) and triphenylphosphine, it forms phosphorus ylides that cyclize to yield 5-oxo-4,5-dihydropyrroles. For instance:

-

Product : Diethyl 1-(2-benzoylphenyl)-4-methoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylate

-

Yield : 71%

-

Conditions : Ambient temperature, EtOH solvent

-

Structural Confirmation : Methine proton resonance at δ = 5.16 ppm in NMR .

This reaction proceeds via a zwitterionic intermediate, followed by nucleophilic attack and cyclization .

Ester Hydrolysis and Decarboxylation

The ester groups undergo hydrolysis under basic conditions, enabling further transformations:

-

Reaction : Treatment with NaOH in ethanol at room temperature for 17 hours.

-

Outcome : Hydrolysis of ester groups to carboxylic acids, followed by decarboxylation to yield simpler pyrrole derivatives .

-

Mechanism : Base-induced cleavage of ester bonds, with subsequent thermal decarboxylation.

Multi-Component Reactions (MCRs)

The compound serves as a substrate in MCRs to synthesize pyrazole-pyrrole hybrids. A representative example involves:

-

Reactants : 4-(Dicyanomethylene)-3H-pyrazol-3-one, DMAD, and substituted anilines.

-

Conditions : EtOH, room temperature, 24 hours.

-

Product : Pyrazole-2,3-pyrroledicarboxylates (e.g., 6a–j , 7a–j , 8a–j ).

-

Yield Optimization :

Entry Ratio (1/4a/5a) Temp (°C) Time (h) Yield (%) 3 1.0/1.5/1.0 RT 24 70 8 1.0/2.0/1.5 RT 48 64 Electron-rich anilines (e.g., 4-methoxyaniline) enhance yields due to facilitated zwitterion formation .

Electrophilic Substitution

The pyrrole ring’s electron-deficient nature (due to ester and methoxy groups) directs electrophilic attacks to specific positions:

-

Mechanism : Methoxy and ester groups activate the pyrrole ring at C2 and C5 for electrophilic substitution.

-

Example : Nitration or halogenation occurs regioselectively, though specific examples require further characterization.

Table 1: Representative Reactions and Yields

Table 2: Spectroscopic Data for Key Products

| Compound | NMR (δ, ppm) | IR (cm) |

|---|---|---|

| Diethyl 1-(2-benzoylphenyl)... | 5.16 (CH), 1.21 (CH3) | 2982 (C=O) |

| Pyrazole-pyrroledicarboxylate | 5.34 (CH) | 1720 (ester C=O) |

Scientific Research Applications

Diethyl 4-methoxy-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate, with the CAS number 92100-11-3, is a compound that has garnered attention for its diverse applications in scientific research and industry. This article delves into its applications, supported by comprehensive data and case studies.

Synthetic Chemistry

This compound serves as a versatile intermediate in synthetic organic chemistry. It is used to synthesize various pyrrole derivatives and other nitrogen-containing compounds, which are essential in pharmaceuticals and agrochemicals.

Pharmaceutical Development

This compound is explored for its potential pharmacological properties. Studies have indicated that pyrrole derivatives can exhibit anti-inflammatory, analgesic, and antimicrobial activities. This compound may play a role in developing new therapeutic agents targeting various diseases.

Material Science

In material science, this compound is investigated for its application in polymer chemistry. Its ability to form stable polymers can be beneficial for producing materials with specific mechanical and thermal properties.

Biological Studies

Research has also focused on the biological implications of this compound. Its derivatives have been studied for their interactions with biological systems, including enzyme inhibition and receptor binding studies. These investigations are crucial for understanding the biochemical pathways influenced by pyrrole compounds.

Case Study 1: Synthesis of Pyrrole Derivatives

A study published in Synthetic Communications demonstrated the synthesis of various pyrrole derivatives using this compound as a precursor. The researchers reported high yields and purity of the final products, showcasing the compound's utility in synthetic pathways .

Case Study 2: Antimicrobial Activity Assessment

In a pharmacological study, this compound was evaluated for antimicrobial properties against several pathogens. The results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 3: Polymerization Studies

Research published in Journal of Polymer Science explored the polymerization behavior of this compound. The findings revealed that polymers derived from this compound exhibited enhanced thermal stability and mechanical strength compared to conventional polymers .

Mechanism of Action

The mechanism of action of diethyl 4-methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s analogs share the diethyl dicarboxylate core but differ in substituents on the heterocyclic ring. Key examples include:

Key Observations :

- Electron-withdrawing/donating effects : The methoxy group in the target compound is electron-donating, enhancing ring nucleophilicity, whereas pyridyl () or nitro groups () may reduce reactivity.

- Ring saturation : The 2,5-dihydro-pyrrole ring in the target compound introduces partial saturation, affecting conformational flexibility compared to fully aromatic pyrroles or pyrazoles .

Physical and Chemical Properties

Notable Stability Trends:

Biological Activity

Diethyl 4-methoxy-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate (CAS No. 92100-11-3) is a compound belonging to the pyrrole family, which has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H17NO5

- Molecular Weight : 243.256 g/mol

- Density : 1.19 g/cm³

- Boiling Point : 360°C at 760 mmHg

- Flash Point : 171.5°C

Biological Activity Overview

This compound exhibits a range of biological activities that are primarily attributed to its structural characteristics as a pyrrole derivative. Pyrrole compounds are known for their diverse pharmacological effects, including antibacterial, antifungal, and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives. For instance, compounds structurally related to diethyl 4-methoxy-2,5-dihydro-1H-pyrrole have shown significant activity against various bacterial strains. A study indicated that certain pyrrole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . This suggests that this compound may possess similar antimicrobial properties.

Antileishmanial Activity

In vitro studies on related pyrrole compounds have demonstrated promising antileishmanial activity. For example, derivatives showcased effective inhibition of Leishmania donovani with IC50 values as low as 8.36 μM . While specific data on this compound is limited, the structural similarity suggests potential efficacy against leishmaniasis.

The biological effects of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Pyrrole derivatives often interact with key enzymes in microbial metabolism or cell signaling pathways.

- Cell Membrane Disruption : Some studies indicate that these compounds can disrupt microbial cell membranes, leading to cell lysis.

- Immune Modulation : Pyrroles may influence immune responses by modulating cytokine production or enhancing phagocytic activity.

Study on Antimicrobial Efficacy

A comparative study evaluated the antibacterial activity of various pyrrole derivatives against common pathogens. The results indicated that compounds with similar structural features to diethyl 4-methoxy-2,5-dihydro-1H-pyrrole exhibited significant antibacterial effects with MIC values comparable to established antibiotics like ciprofloxacin .

In Vivo Studies

While in vitro studies provide valuable insights into the efficacy of pyrroles, in vivo investigations are crucial for understanding their therapeutic potential. A study involving related compounds demonstrated substantial reductions in parasite burden in infected animal models when treated with pyrrole derivatives . This highlights the need for further research specifically targeting diethyl 4-methoxy-2,5-dihydro-1H-pyrrole to confirm similar effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Diethyl 4-methoxy-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate, and what key reagents are involved?

- Methodological Answer : A common approach involves multi-component reactions. For example, a one-pot procedure using dimethyl acetylenedicarboxylate (DMAD), substituted amines, and ethyl chlorooxoacetate under mild conditions (e.g., CH₂Cl₂ solvent, triethylamine as base) can yield dihydro-pyrrole derivatives. Purification via column chromatography (SiO₂, EtOAc/hexane eluent) and recrystallization (dichloromethane/ethanol) are critical for isolating pure crystals . Key intermediates include ylide formation followed by Wittig reactions to stabilize the pyrroline core.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing dihydro-pyrrole dicarboxylates?

- Methodological Answer :

- NMR/IR : Confirm functional groups (e.g., ester carbonyls at ~1700 cm⁻¹ in IR) and regiochemistry (¹H NMR coupling constants for diastereotopic protons).

- X-ray Crystallography : Resolve molecular geometry and intermolecular interactions. For example, π-π stacking between aromatic rings (e.g., 3.55 Å distance in related structures) can stabilize crystal packing .

- Data Table : Example crystal parameters for a similar compound (from ):

| Parameter | Value |

|---|---|

| Space Group | Triclinic, P1 |

| a, b, c | 9.2674, 9.4219, 10.7650 Å |

| β | 72.037° |

| V | 781.73 ų |

Q. What safety protocols are recommended for handling dihydro-pyrrole derivatives in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.

- Store in sealed containers at controlled temperatures (e.g., 2–8°C for sensitive esters).

- Emergency measures: For skin contact, wash with soap/water; for ingestion, seek medical attention immediately .

Advanced Research Questions

Q. How can SHELX programs optimize the refinement of crystallographic data for dihydro-pyrrole derivatives?

- Methodological Answer :

- SHELXL : Refine H-atom positions using riding models (Uiso(H) = 1.2Ueq(C)) and apply restraints for disordered moieties.

- SHELXE : Resolve phase ambiguities in high-throughput crystallography pipelines.

- Example : In positional restraints were applied to manage thermal motion in the pyridyl ring .

Q. How can researchers address contradictions in reaction yields or diastereoselectivity during synthesis?

- Methodological Answer :

- Variable Screening : Test solvents (e.g., CH₂Cl₂ vs. THF), bases (triethylamine vs. DBU), and temperature.

- Design of Experiments (DoE) : Use factorial designs to identify critical factors. For instance, AlCl₃-promoted [3+2] cycloadditions () achieved high regioselectivity under specific Lewis acid conditions.

- Mechanistic Probes : Monitor intermediates via LC-MS or in-situ IR to detect side reactions (e.g., ylide decomposition) .

Q. What strategies enhance regioselective functionalization of the pyrrole ring in dihydro-pyrrole dicarboxylates?

- Methodological Answer :

- Electrophilic Substitution : Direct methoxy or ethoxy groups to specific positions using protecting groups (e.g., tert-butyl esters).

- Cross-Coupling : Employ Suzuki-Miyaura reactions on halogenated derivatives.

- Cycloadditions : Leverage [3+2] reactions () with aromatic aldehydes to build tetrahydrofuran moieties regioselectively .

Q. How do intermolecular interactions (e.g., π-π stacking, hydrogen bonding) influence the crystallographic packing of dihydro-pyrrole derivatives?

- Methodological Answer :

- π-π Interactions : Measure centroid distances (e.g., 3.55 Å in ) between aromatic rings using Mercury software.

- Hydrogen Bonding : Map donor-acceptor networks (e.g., C=O···H-N) with PLATON.

- Impact on Stability : Stronger interactions correlate with higher melting points and reduced solubility .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported crystallographic parameters for similar dihydro-pyrrole compounds?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.